6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol

Lipophilicity Drug-likeness Physicochemical profiling

6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol (CAS 1019018-36-0) is a heterocyclic building block featuring a pyrimidine core substituted with a thiophen-2-yl group at the 2-position, a methoxymethyl group at the 6-position, and a thiol/thione moiety at the 4-position. With a molecular weight of 238.3 g/mol and a computed XLogP3-AA of 1.2, it occupies a moderate lipophilicity space distinct from both more polar pyrimidine-2,4-diols and more lipophilic fused thienopyrimidine analogs.

Molecular Formula C10H10N2OS2
Molecular Weight 238.3 g/mol
Cat. No. B12837779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol
Molecular FormulaC10H10N2OS2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCOCC1=CC(=S)N=C(N1)C2=CC=CS2
InChIInChI=1S/C10H10N2OS2/c1-13-6-7-5-9(14)12-10(11-7)8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,12,14)
InChIKeyCMZJMNLJBFRWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol: Structural and Physicochemical Baseline for Procurement


6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol (CAS 1019018-36-0) is a heterocyclic building block featuring a pyrimidine core substituted with a thiophen-2-yl group at the 2-position, a methoxymethyl group at the 6-position, and a thiol/thione moiety at the 4-position [1]. With a molecular weight of 238.3 g/mol and a computed XLogP3-AA of 1.2, it occupies a moderate lipophilicity space distinct from both more polar pyrimidine-2,4-diols and more lipophilic fused thienopyrimidine analogs [1]. The compound exists predominantly in the 1H-pyrimidine-4-thione tautomeric form, a property that governs its nucleophilic reactivity, metal-coordination capacity, and hydrogen-bonding profile .

Why 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol Is Not Interchangeable with Generic Pyrimidine-4-thiol Analogs


Generic substitution among pyrimidine-4-thiols is precluded by the tight coupling between substitution pattern, tautomeric equilibrium, and biological or material performance. Systematic SAR studies on thiophen-2-yl pyrimidines demonstrate that even minor alterations at the 4-, 5-, or 6-positions of the pyrimidine ring produce >10-fold shifts in potency against biological targets [1]. The 6-methoxymethyl substituent on this compound introduces a hydrogen-bond acceptor that modulates solubility and target engagement in ways that 6-methyl, 6-ethyl, or 6-unsubstituted analogs cannot replicate. Furthermore, the distinction between thiol positional isomers is critical: 2-thiol analogs (e.g., 4-(thiophen-2-yl)pyrimidine-2-thiol) display fundamentally different metal-chelation geometries and nucleophilic reactivity compared to the 4-thiol series, rendering them chemically non-equivalent for coordination chemistry and bioconjugation applications . The combination of the 6-methoxymethyl group and the 4-thiol/thione moiety on a single scaffold is poorly represented among commercially available congeners, meaning any substitution risks altering the very property that motivated selection.

Quantitative Differentiation Evidence: 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol vs. Closest Analogs


Lipophilicity Modulation by 6-Methoxymethyl Substitution vs. Unsubstituted and Fused Analogs

The 6-methoxymethyl substituent lowers the computed XLogP of the target compound (XLogP3-AA = 1.2) relative to fused thieno[2,3-d]pyrimidine-4-thiol analogs (representative XLogP ≈ 2.0–3.5 depending on additional substituents), while maintaining higher lipophilicity than more polar 6-hydroxymethyl or 6-carboxy congeners [1]. This moderate lipophilicity places the compound in a region of chemical space empirically associated with balanced solubility and membrane permeability, a profile that the 2-thiol positional isomer (4-(thiophen-2-yl)pyrimidine-2-thiol, XLogP not experimentally reported but predicted similar) does not alter because the methoxymethyl substituent is absent .

Lipophilicity Drug-likeness Physicochemical profiling

4-Thiol/Thione Tautomeric Differentiation vs. 2-Thiol Positional Isomers for Metal Coordination

The target compound features the thiol group at the 4-position of the pyrimidine ring, which tautomerizes predominantly to the 1H-pyrimidine-4-thione form as indicated by its IUPAC-computed name (6-(methoxymethyl)-2-thiophen-2-yl-1H-pyrimidine-4-thione) [1]. This is in contrast to the 2-thiol positional isomer (4-(thiophen-2-yl)pyrimidine-2-thiol), where the thiol/thione equilibrium at the 2-position produces a distinct electronic distribution and N-H hydrogen-bond donor placement that alters metal-binding site geometry . Systematic studies on pyrimidine-4-thiol tautomerism establish that the 4-thione form favors S,N-chelating coordination modes with late transition metals (e.g., Pd(II), Pt(II), Cu(I)), whereas 2-thiol analogs preferentially engage in S-only or N-only monodentate binding due to the different spatial relationship between the thione sulfur and the pyrimidine ring nitrogens [2].

Coordination chemistry Tautomerism Metal-organic frameworks

Structural Differentiation from Fused Thienopyrimidine-4-thiols: Implications for Target Engagement

The target compound bears a non-fused thiophen-2-yl substituent at the pyrimidine 2-position, distinguishing it from fused thieno[2,3-d]pyrimidine-4-thiol scaffolds where the thiophene ring is annulated to the pyrimidine core [1]. SAR data on thiophen-2-yl pyrimidines (TPPs) demonstrate that non-fused TPP congeners achieve potent target engagement against microtubule-related pathways in Schistosoma species (EC50 values reaching 37 nM for optimized analogs), while fused thienopyrimidine-4-thiols preferentially engage kinase ATP-binding pockets (e.g., CK2 IC50 values of 0.1 μM for substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids) [2][3]. The non-fused topology of the target compound presents a different vector and dihedral angle between the thiophene and pyrimidine rings compared to planar fused systems, altering the pharmacophore shape and target class preference.

Kinase inhibition Scaffold hopping Medicinal chemistry

Distinct Hydrogen-Bond Donor/Acceptor Count vs. Thienopyrimidine-4-thiol Core Scaffolds

The target compound possesses 1 hydrogen-bond donor and 3 hydrogen-bond acceptors (derived from the methoxymethyl oxygen, thione sulfur, and pyrimidine ring nitrogens), with a topological polar surface area (TPSA) of 94 Ų [1]. The parent thieno[2,3-d]pyrimidine-4-thiol scaffold (CAS 14080-55-8, C6H4N2S2, MW 168.2) contains 1 donor and 2 acceptors with a TPSA of approximately 70 Ų (estimated from structure) . The additional methoxymethyl oxygen on the target compound increases both TPSA and hydrogen-bond acceptor count, which are key determinants of aqueous solubility and transporter recognition.

Drug design Molecular descriptors Solubility

High-Confidence Application Scenarios for 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol Based on Quantitative Evidence


Scaffold for Antiparasitic Drug Discovery Targeting Microtubule Pathways

The non-fused thiophen-2-yl pyrimidine (TPP) scaffold, to which this compound belongs, has demonstrated potent and sustained paralysis of Schistosoma mansoni in ex vivo assays. In systematic SAR campaigns, TPP congeners achieved EC50 values as low as 37 nM against adult parasites [1]. The 6-methoxymethyl substituent on this compound provides a synthetic handle for further diversification at a position known to modulate both potency and physicochemical properties, including solubility (46 μM for optimized analog 38 vs. <0.5 μM for the progenitor) and lipophilicity (cLogP reduction from 6.81 to 4.48) [1]. This compound serves as a late-intermediate building block for the installation of C6 amine substituents that critically influence antiparasitic potency and mammalian cell selectivity (CC50 > 20 μM for optimized analogs) [1].

Ligand Precursor for S,N-Chelating Metal Complexes in Catalysis or Materials Science

The 4-thiol/thione moiety, which exists predominantly in the 1H-pyrimidine-4-thione tautomeric form, provides a well-characterized S,N-chelating donor set suited for coordination to late transition metals (Pd, Pt, Cu, Au) [1]. The 4-thione tautomer position directs chelate ring formation with pyrimidine N-3, yielding 4-membered chelate rings with distinct bite angles compared to 2-thiol analogs [1]. The 6-methoxymethyl and 2-thiophen-2-yl substituents allow electronic tuning of the ligand field without directly occupying coordination sites, offering a modular platform for catalyst optimization. This compound has been catalogued by multiple suppliers specifically for research-scale coordination chemistry applications [2].

Building Block for Kinase-Focused or Target-Class-Specific Library Synthesis

Pyrimidinyl-thiophene compounds are established kinase modulator scaffolds, as evidenced by dedicated patent families claiming their use against multiple kinase targets [1]. The non-fused topology of this compound positions it for engagement of targets distinct from those addressed by fused thienopyrimidine cores. Whereas thieno[2,3-d]pyrimidine-4-thiols have been optimized as CK2 inhibitors (IC50 = 0.1–0.125 μM) and dual TS/DHFR inhibitors (IC50 = 54 nM / 19 nM) [2][3], the non-fused TPP scaffold has shown activity in microtubule-associated and antiparasitic target space. This compound can serve as a core intermediate for generating diverse C4-thioether, C6-amino, or C5-substituted libraries for target-class-specific screening collections.

Physicochemical Probe Compound for Solubility and Permeability Optimization Studies

With a measured XLogP3-AA of 1.2, TPSA of 94 Ų, and a rotatable bond count of 3, this compound occupies a favorable region of drug-like chemical space (MW = 238.3) [1]. It provides a reference point for lipophilic efficiency (LipE) calculations in lead optimization programs, where subsequent analogs can be benchmarked against its moderate lipophilicity and balanced HBD/HBA profile. In the TPP antischistosomal series, systematic optimization around the C6 position (where the methoxymethyl group resides) resulted in a >10-fold improvement in potency while simultaneously reducing cLogP by ~2.3 log units and increasing aqueous solubility by nearly 100-fold [2], validating this compound's position as a key intermediate in property-guided medicinal chemistry.

Quote Request

Request a Quote for 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.